molecular formula C7H4Br2N2S B3038149 5,7-Dibromobenzo[d]thiazol-6-amine CAS No. 771-86-8

5,7-Dibromobenzo[d]thiazol-6-amine

Cat. No. B3038149
CAS RN: 771-86-8
M. Wt: 308 g/mol
InChI Key: CRUNLBPUXULNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromobenzo[d]thiazol-6-amine is a chemical compound with the formula C7H4Br2N2S. It has a molecular weight of 307.99 . It is typically available in stock for research purposes .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies on 6-bromobenzo[d]thiazol-2-amine, a compound closely related to 5,7-Dibromobenzo[d]thiazol-6-amine, have contributed to understanding non-covalent interactions with carboxylic acid derivatives, leading to the formation of multicomponent organic acid-base adducts. These compounds have been characterized by X-ray diffraction, infrared spectroscopy, and elemental analysis (Jin et al., 2012).

Application in Drug Synthesis and Crystal Structure

  • Synthesis of related benzothiazole compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been achieved. These compounds' crystal structures have been determined, contributing to understanding their potential applications in medicinal chemistry (叶姣 et al., 2015).

Anticancer Activity and Molecular Activation

  • Derivatives of related benzothiazole compounds have shown promise as anticancer agents, with mechanisms involving the activation of key proteins and inducing apoptosis in cancer cells. This highlights the potential of benzothiazole derivatives in cancer treatment (Kumbhare et al., 2014).

Synthesis of Novel Compounds

  • The synthesis of novel compounds from benzothiazole derivatives demonstrates the versatility of these compounds in creating new molecular structures with potential pharmaceutical applications (Colella et al., 2018).

Antimicrobial and Antioxidant Properties

  • Research into benzothiazole derivatives, such as aminothiazole-linked metal chelates, has revealed significant antimicrobial and antioxidant properties. These findings suggest potential applications in treating microbial infections and oxidative stress (Noreen & Sumrra, 2021).

Safety and Hazards

The safety data sheet for 5,7-Dibromobenzo[d]thiazol-6-amine indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P332+P313) .

properties

IUPAC Name

5,7-dibromo-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUNLBPUXULNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)N)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromobenzo[d]thiazol-6-amine
Reactant of Route 2
Reactant of Route 2
5,7-Dibromobenzo[d]thiazol-6-amine
Reactant of Route 3
5,7-Dibromobenzo[d]thiazol-6-amine
Reactant of Route 4
Reactant of Route 4
5,7-Dibromobenzo[d]thiazol-6-amine
Reactant of Route 5
5,7-Dibromobenzo[d]thiazol-6-amine
Reactant of Route 6
Reactant of Route 6
5,7-Dibromobenzo[d]thiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.